

An In-Depth Technical Guide to Click Chemistry: The Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl N-(5-azidopentyl)carbamate*

Cat. No.: *B1354325*

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of click chemistry, with a specific focus on the azide-alkyne cycloaddition reaction, a cornerstone of modern chemical synthesis and bioconjugation. We will delve into the foundational principles that define a "click" reaction, explore the mechanistic intricacies of both the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) variants, and offer field-proven insights into experimental design and execution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power and precision of click chemistry in their work. We will bridge theoretical understanding with practical application, providing detailed protocols and troubleshooting advice to ensure successful implementation.

The Genesis and Guiding Principles of Click Chemistry

The concept of "click chemistry" was first introduced in 2001 by K. Barry Sharpless and his colleagues.^{[1][2][3]} It describes a class of chemical reactions that are modular, wide in scope, high-yielding, and generate minimal and inoffensive byproducts.^{[3][4][5]} Inspired by nature's efficiency in constructing complex biomolecules from simple building blocks, click chemistry aims to replicate this elegant simplicity in the laboratory.^{[1][6]} The core philosophy is to utilize reactions with a high thermodynamic driving force (greater than 20 kcal/mol) to ensure rapid, specific, and irreversible bond formation.^{[5][6]}

The criteria for a reaction to be considered "click" are stringent:

- **Modularity and Wide Scope:** The reaction should be applicable to a broad range of substrates.
- **High Yields:** The desired product should be formed in near-quantitative yields.
- **Simple Reaction Conditions:** Reactions should proceed under mild, ideally aqueous, conditions and be insensitive to oxygen and water.^[4]
- **Benign Byproducts:** Any byproducts formed should be non-toxic and easily removed.
- **Stereospecificity:** The reaction should produce a single, well-defined product.
- **High Thermodynamic Driving Force:** A large negative change in Gibbs free energy ensures the reaction proceeds to completion.

The most prominent and widely used click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.^[7] While the thermal version of this reaction requires harsh conditions and often produces a mixture of regioisomers, the advent of a copper(I) catalyst revolutionized its utility, giving rise to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).^{[8][9]}

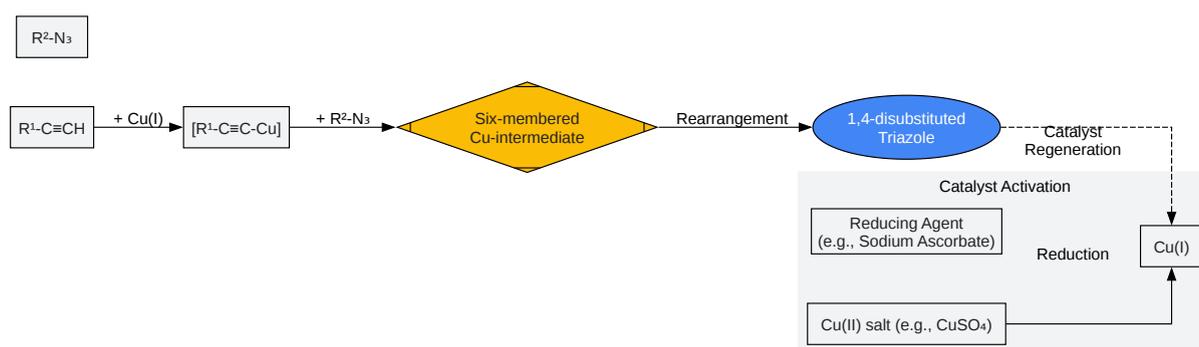
The Workhorse of Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, demonstrating a remarkable rate acceleration of up to 10^7 compared to its uncatalyzed counterpart.^{[5][8]} This reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.^{[9][10]} Its robustness and tolerance to a wide array of functional groups have made it an indispensable tool in drug discovery, materials science, and bioconjugation.^{[11][12][13]}

The Mechanism of CuAAC

The catalytic cycle of CuAAC involves the formation of a copper(I) acetylide intermediate.^{[9][14]} The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, coordinates to the terminal alkyne.^{[8][15]} This coordination increases the

acidity of the terminal proton and facilitates the formation of the copper acetylide. The azide then coordinates to the copper center, and a subsequent cycloaddition occurs to form a six-membered copper-containing intermediate, which then rearranges to the stable triazole product, regenerating the copper(I) catalyst.[16]



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Critical Role of Ligands in CuAAC

While CuAAC can proceed without ligands, their inclusion significantly enhances reaction rates and stabilizes the active $Cu(I)$ oxidation state, preventing disproportionation and oxidation.[17][18] Ligands with tertiary amine and triazine groups are particularly effective.[17][19] Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and bathophenanthrodisulfonic acid (BPS) are commonly used to accelerate the reaction and protect the copper catalyst.[18][20] The choice of ligand is crucial, especially in biological systems where low copper concentrations are necessary to minimize cytotoxicity.[18]

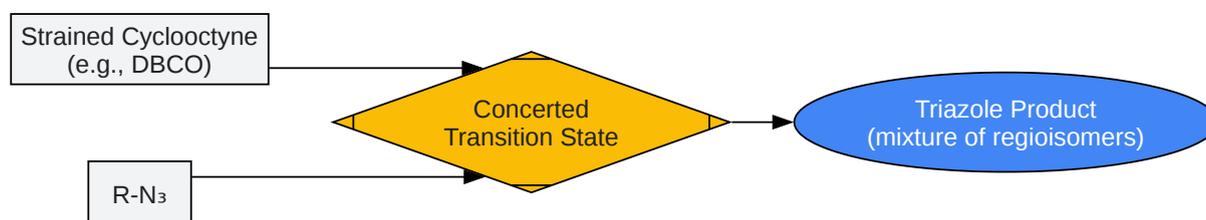
Ligand	Solubility	Key Features
TBTA	Organic Solvents	One of the first and most widely used ligands for CuAAC.
THPTA	Water	Highly water-soluble, ideal for bioconjugation in aqueous buffers.[20]
BTTAA	Water	A newer generation ligand that significantly accelerates reaction rates and reduces cytotoxicity.[20]

The Bioorthogonal Counterpart: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant limitation of CuAAC for in vivo applications is the inherent cytotoxicity of the copper catalyst.[21][22] To address this, Carolyn Bertozzi and her group developed the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.[23][24] SPAAC utilizes a strained cyclooctyne, where the ring strain provides the activation energy for the cycloaddition to proceed with an azide without the need for a catalyst.[21][23][25]

The Mechanism of SPAAC

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon reaction with an azide.[23][26] This strain, typically around 18 kcal/mol, lowers the activation energy of the Huisgen 1,3-dipolar cycloaddition, allowing the reaction to proceed at physiological temperatures.[27] The reaction is a concerted [3+2] cycloaddition, forming a stable triazole linkage.[23] Unlike CuAAC, SPAAC is not regioselective and typically produces a mixture of regioisomers.[27]



[Click to download full resolution via product page](#)

Caption: The mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Evolution of Strained Cyclooctynes

The development of more reactive and stable cyclooctynes has been a key area of research in SPAAC. The first-generation cyclooctynes had relatively slow reaction kinetics.[28] The introduction of electron-withdrawing groups, such as fluorine atoms, and the fusion of aromatic rings to the cyclooctyne core have led to the development of highly reactive derivatives like dibenzocyclooctyne (DBCO), which exhibit significantly faster reaction rates.[28][29]

Cyclooctyne Derivative	Key Features
OCT	First-generation cyclooctyne, relatively slow kinetics.
DIFO	Difluorinated cyclooctyne with improved reaction rates.[28]
DBCO	Dibenzocyclooctyne, widely used due to its high reactivity and stability.[30]
BCN	Bicyclo[6.1.0]nonyne, offers a good balance of reactivity and stability.[31]

CuAAC vs. SPAAC: A Comparative Analysis for Application-Specific Decisions

The choice between CuAAC and SPAAC is dictated by the specific application.^[10] For in vitro applications where speed and high yield are critical and the presence of a copper catalyst is tolerable, CuAAC is often the preferred method.^[10] However, for live-cell imaging, in vivo studies, and the modification of sensitive biomolecules, the copper-free nature of SPAAC makes it the superior choice, despite its generally slower kinetics.^{[10][31]}

Feature	CuAAC	SPAAC
Catalyst	Copper(I)	None
Biocompatibility	Limited by copper cytotoxicity ^[21]	High, suitable for in vivo applications ^[30]
Reaction Rate	Very fast ($10^4 - 10^5 \text{ M}^{-1}\text{s}^{-1}$) ^[21]	Moderate to fast ($10^{-3} - 1 \text{ M}^{-1}\text{s}^{-1}$) ^[21]
Regioselectivity	Exclusive 1,4-isomer ^[10]	Mixture of regioisomers ^[27]
Reactant Size	Small alkyne	Bulky cyclooctyne
Cost	Generally lower cost reagents ^[10]	Strained cyclooctynes can be more expensive ^[10]

Experimental Protocols: A Practical Guide

Success in click chemistry reactions relies on careful experimental design and execution. Here, we provide foundational protocols for both CuAAC and SPAAC.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction. The concentrations and ratios of reagents may need to be optimized for specific substrates.

Materials:

- Azide-functionalized molecule
- Alkyne-functionalized molecule

- Copper(II) sulfate (CuSO_4) solution (e.g., 100 mM in water)
- Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)
- Ligand solution (e.g., THPTA, 50 mM in water)
- Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Appropriate solvent (e.g., water, DMSO, or a mixture)

Procedure:

- Prepare the reaction mixture: In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule in the desired molar ratio (a 1.1 to 2-fold excess of one reactant is often used). Dissolve the reactants in the chosen solvent system.
- Prepare the catalyst premix: In a separate tube, prepare a premix of the copper(II) sulfate and the ligand. A common ratio is 1:5 (CuSO_4 :ligand).[32]
- Add the catalyst premix: Add the CuSO_4 :ligand premix to the reaction mixture containing the azide and alkyne. The final concentration of copper is typically in the range of 50 μM to 2 mM.[32]
- Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.
- Incubate the reaction: Allow the reaction to proceed at room temperature or 37°C for 1-4 hours, or overnight if necessary. Protect the reaction from light, especially if using fluorescently labeled molecules.[33]
- Monitor the reaction: The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or fluorescence spectroscopy if one of the reactants is fluorescently labeled.
- Purification: Purify the product using appropriate chromatographic techniques (e.g., column chromatography, HPLC) or precipitation.

Self-Validation and Causality:

- Fresh Sodium Ascorbate: Sodium ascorbate solutions are prone to oxidation.[32][33] Always use a freshly prepared solution to ensure efficient reduction of Cu(II) to Cu(I). Oxidized ascorbate will be yellow or brown.[32]
- Ligand:Copper Ratio: A 5:1 ligand to copper ratio is often optimal to stabilize the Cu(I) and prevent catalyst degradation.[32]
- Order of Addition: It is crucial to add the sodium ascorbate last to initiate the reaction after the copper has complexed with the ligand and alkyne.[32]

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for a SPAAC reaction. Optimization of reactant concentrations and incubation times may be required.

Materials:

- Azide-functionalized molecule
- Strained cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)
- Reaction buffer (e.g., PBS, pH 7.4)
- Appropriate solvent (e.g., DMSO for stock solutions)

Procedure:

- Prepare the reactants: Dissolve the azide-functionalized molecule and the strained cyclooctyne-functionalized molecule in the reaction buffer. Stock solutions are often prepared in a water-miscible organic solvent like DMSO.
- Mix the reactants: Combine the azide and cyclooctyne solutions in the desired molar ratio. A 1.5 to 10-fold molar excess of the cyclooctyne is commonly used.[23]
- Incubate the reaction: Allow the reaction to proceed at room temperature or 37°C for 1-24 hours.[23] The reaction time will depend on the specific cyclooctyne and the concentrations

of the reactants.

- Monitor the reaction: The reaction can be monitored using similar techniques as for CuAAC. The disappearance of the DBCO reactant can be followed by UV-Vis spectroscopy at around 310 nm.[34]
- Purification: Purify the product using methods appropriate for the molecules being conjugated, such as size-exclusion chromatography or dialysis for biomolecules.

Self-Validation and Causality:

- Solvent Choice: Ensure that the final concentration of organic solvents like DMSO is kept low (typically <10%) when working with sensitive biomolecules to avoid denaturation.[23]
- Molar Ratio: The use of an excess of the cyclooctyne reagent can help drive the reaction to completion, especially when one of the reactants is present at a low concentration.
- pH Considerations: While SPAAC is generally insensitive to pH, it is best to perform the reaction within the optimal pH range for the stability of the biomolecules involved.

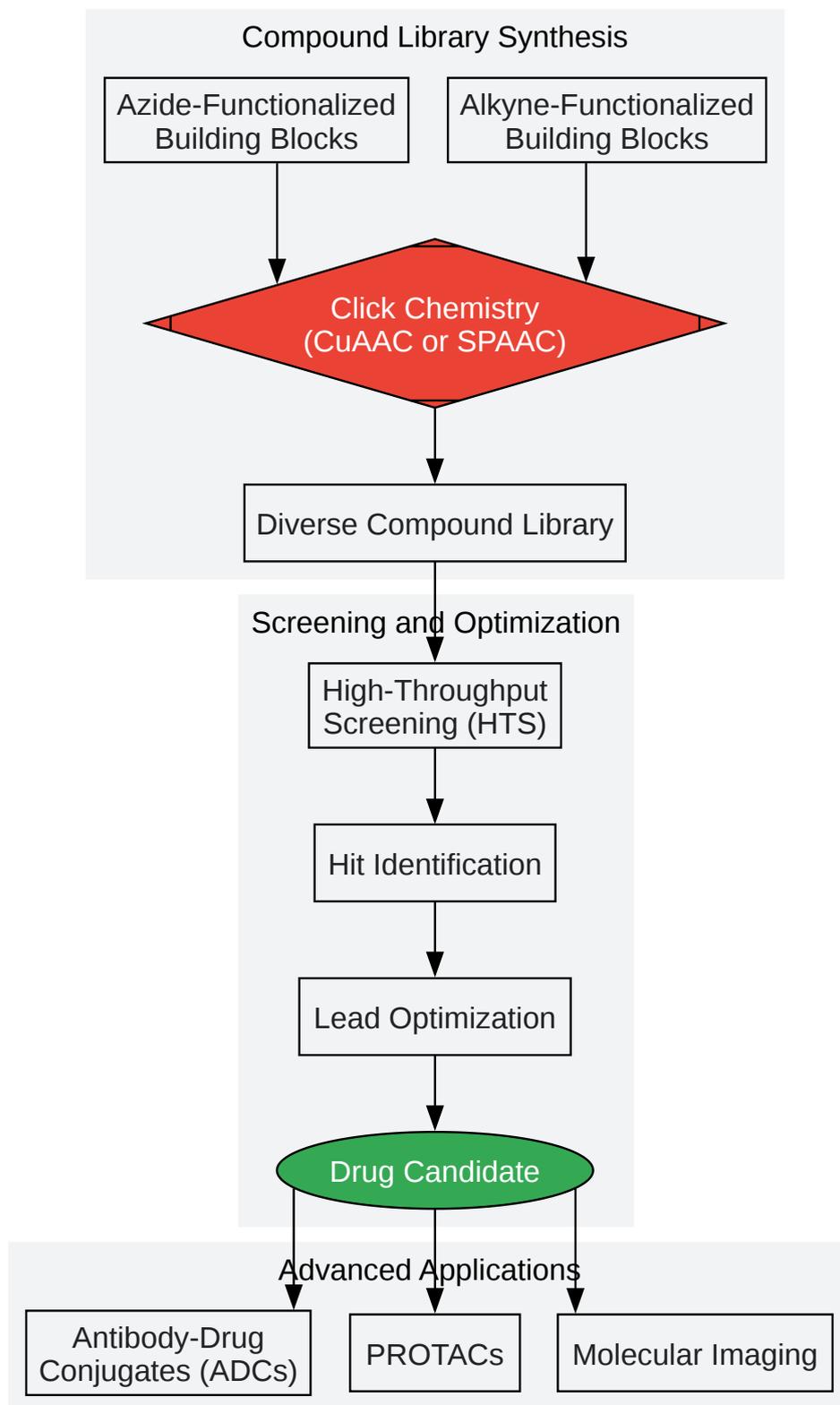
Applications in Drug Discovery and Development

Click chemistry has had a profound impact on drug discovery and development.[13][35] Its efficiency and reliability have accelerated the synthesis of compound libraries for high-throughput screening.[12][36] The triazole ring formed in the azide-alkyne cycloaddition is not just a linker but can also act as a pharmacophore, exhibiting a range of biological activities.[13]

Key applications include:

- Lead Discovery and Optimization: Rapidly generating diverse libraries of compounds for screening.[3][12]
- Bioconjugation: Attaching drugs to targeting moieties like antibodies to create antibody-drug conjugates (ADCs), or to polymers for improved drug delivery.[11][13][37]
- Activity-Based Protein Profiling (ABPP): Identifying and characterizing enzyme function in complex biological systems.

- PROTACs (Proteolysis-Targeting Chimeras): Synthesizing molecules that can selectively degrade target proteins.



[Click to download full resolution via product page](#)

Caption: The role of click chemistry in the drug discovery and development workflow.

Conclusion: The Enduring Impact of a "Perfect" Reaction

The azide-alkyne cycloaddition, in both its copper-catalyzed and strain-promoted forms, has fundamentally changed the landscape of chemical synthesis and bioconjugation. Its simplicity, efficiency, and broad applicability have empowered researchers across diverse fields to construct complex molecular architectures with unprecedented ease and precision. As new catalysts, ligands, and strained alkynes continue to be developed, the scope and power of click chemistry will undoubtedly continue to expand, paving the way for new discoveries in medicine, materials science, and beyond.

References

- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [\[Link\]](#)
- Click chemistry - Wikipedia. (2023, December 29). Wikipedia. Retrieved January 17, 2026, from [\[Link\]](#)
- Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of "Click Chemistry" for Bioconjugation in Contemporary Biomedical Research. *Cancer Biotherapy & Radiopharmaceuticals*, 24(3), 289–302. [\[Link\]](#)
- Bavetsias, V., & Bissy, E. (2019). Recent applications of click chemistry in drug discovery. *Expert Opinion on Drug Discovery*, 14(7), 667–679. [\[Link\]](#)
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. In *Wiley Online Library*. [\[Link\]](#)
- Recent applications of click chemistry in drug discovery - ResearchGate. (2019, May 16). ResearchGate. Retrieved January 17, 2026, from [\[Link\]](#)

- McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Chemistry. *Chemistry & Biology*, 21(9), 1075–1101. [\[Link\]](#)
- Exploring advanced Click Chemistry for versatile and efficient bioconjugations. (2023, April). Interchim. Retrieved January 17, 2026, from [\[Link\]](#)
- Sethi, A., Arora, G., & Singh, I. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. *ACS Omega*, 6(31), 20078–20090. [\[Link\]](#)
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. *Chemical Society Reviews*, 37(11), 2459–2467. [\[Link\]](#)
- This protocol explains how to conjugate alkyne-labeled oligonucleotides with azide. - Fürth lab. (n.d.). Fürth Lab. Retrieved January 17, 2026, from [\[Link\]](#)
- [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry · Benchling. (n.d.). Benchling. Retrieved January 17, 2026, from [\[Link\]](#)
- Click Chemistry * Sharpless Lab * The Scripps Research Institute. (n.d.). The Scripps Research Institute. Retrieved January 17, 2026, from [\[Link\]](#)
- Click chemistry - Grokipedia. (n.d.). Grokipedia. Retrieved January 17, 2026, from [\[Link\]](#)
- a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC).... - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [\[Link\]](#)
- A review on click chemistry - Wisdom Library. (2024, December 8). Wisdom Library. Retrieved January 17, 2026, from [\[Link\]](#)
- All the Buzz about Click: Story of the Chemistry Nobel Prize 2022 | SBASSE. (2022, October 14). Lahore University of Management Sciences. Retrieved January 17, 2026, from [\[Link\]](#)
- The Story of Click Chemistry: From Concept to Nobel Prize - ChemRxiv. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [\[Link\]](#)

- A Recent Concept of Importance: Click Chemistry. (n.d.). IntechOpen. Retrieved January 17, 2026, from [\[Link\]](#)
- Click chemistry | Britannica. (2025, April 24). Britannica. Retrieved January 17, 2026, from [\[Link\]](#)
- Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - NIH. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [\[Link\]](#)
- Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis | Bioconjugate Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved January 17, 2026, from [\[Link\]](#)
- Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [\[Link\]](#)
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. (2022, July 15). ACS Publications. Retrieved January 17, 2026, from [\[Link\]](#)
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (n.d.). Jena Bioscience. Retrieved January 17, 2026, from [\[Link\]](#)
- Strain-Promoted Azide-Alkyne Cycloaddition. (n.d.). Chinese Journal of Chemistry. Retrieved January 17, 2026, from [\[Link\]](#)
- SPAAC Reaction: Bio-Orthogonal Click Chemistry - iGEM 2014. (n.d.). iGEM. Retrieved January 17, 2026, from [\[Link\]](#)
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [\[Link\]](#)

- Protocols - baseclick GmbH. (n.d.). baseclick GmbH. Retrieved January 17, 2026, from [\[Link\]](#)
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). Wiley Online Library. Retrieved January 17, 2026, from [\[Link\]](#)
- Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. (n.d.). JPT. Retrieved January 17, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. Click chemistry - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
2. bioconjugation.bocsci.com [\[bioconjugation.bocsci.com\]](https://bioconjugation.bocsci.com)
3. A review on click chemistry [\[wisdomlib.org\]](https://wisdomlib.org)
4. Click Chemistry * Sharpless Lab * The Scripps Research Institute [\[sharpless.scripps.edu\]](https://sharpless.scripps.edu)
5. grokipedia.com [\[grokipedia.com\]](https://grokipedia.com)
6. chemrxiv.org [\[chemrxiv.org\]](https://chemrxiv.org)
7. pubs.acs.org [\[pubs.acs.org\]](https://pubs.acs.org)
8. Click Chemistry [\[organic-chemistry.org\]](https://organic-chemistry.org)
9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
10. benchchem.com [\[benchchem.com\]](https://benchchem.com)
11. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
12. Recent applications of click chemistry in drug discovery - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
13. What are the most common pharmaceutical applications of click chemistry? | AAT Bioquest [\[aatbio.com\]](https://aatbio.com)

- 14. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. Click reaction ligands | BroadPharm [broadpharm.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. jpt.com [jpt.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 25. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
- 26. researchgate.net [researchgate.net]
- 27. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 30. vectorlabs.com [vectorlabs.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. static.igem.wiki [static.igem.wiki]
- 33. furthlab.xyz [furthlab.xyz]
- 34. broadpharm.com [broadpharm.com]
- 35. pubs.acs.org [pubs.acs.org]
- 36. researchgate.net [researchgate.net]
- 37. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Click Chemistry: The Azide-Alkyne Cycloaddition]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1354325#introduction-to-click-chemistry-using-azide-alkyne-cycloaddition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com